molecular formula C8H11O3P B14485597 Phosphinic acid, (hydroxymethyl)phenyl-, methyl ester CAS No. 64128-97-8

Phosphinic acid, (hydroxymethyl)phenyl-, methyl ester

Cat. No.: B14485597
CAS No.: 64128-97-8
M. Wt: 186.14 g/mol
InChI Key: PHBSZQDIHGVTSB-UHFFFAOYSA-N
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Description

Phosphinic acid, (hydroxymethyl)phenyl-, methyl ester is a compound belonging to the class of organophosphorus compounds It is characterized by the presence of a phosphinic acid group, a hydroxymethyl group, and a phenyl group, all attached to a central phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, (hydroxymethyl)phenyl-, methyl ester can be achieved through several methods. One common approach involves the palladium-catalyzed arylation of ethyl benzyl-oxymethylphosphinate with aryl halides, followed by subsequent hydrogenolysis of the benzyl protecting group and hydrolysis of the ester function . Another method includes the alkylation of isoprenyl-H-phosphinic acid using N-bromoacetyl aspartic acid dibenzyl ester under silyl-Arbusov conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, (hydroxymethyl)phenyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo substitution reactions where the hydroxymethyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation, hydrogen gas for hydrogenolysis, and various acids or bases for hydrolysis . The reaction conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and product yields.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acid esters. These products have diverse applications in different fields.

Scientific Research Applications

Phosphinic acid, (hydroxymethyl)phenyl-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphinic acid, (hydroxymethyl)phenyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes. It can inhibit proteolytic enzymes by interfering with the active site of the enzyme, thereby preventing the binding of natural substrates . This inhibition is often due to the compound’s ability to mimic the transition state of the enzyme-substrate complex.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to phosphinic acid, (hydroxymethyl)phenyl-, methyl ester include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a bioisosteric group makes it valuable in drug development and other applications where selective enzyme inhibition is desired .

Properties

CAS No.

64128-97-8

Molecular Formula

C8H11O3P

Molecular Weight

186.14 g/mol

IUPAC Name

[methoxy(phenyl)phosphoryl]methanol

InChI

InChI=1S/C8H11O3P/c1-11-12(10,7-9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

PHBSZQDIHGVTSB-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CO)C1=CC=CC=C1

Origin of Product

United States

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